molecular formula C16H30O3 B3265956 4-oxohexadecanoic acid CAS No. 4144-56-3

4-oxohexadecanoic acid

Cat. No.: B3265956
CAS No.: 4144-56-3
M. Wt: 270.41 g/mol
InChI Key: DRZROXXGLBIKCO-UHFFFAOYSA-N
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Description

4-Oxohexadecanoic acid (C₁₆H₃₀O₃) is a long-chain keto fatty acid characterized by a 16-carbon backbone with a ketone group at the fourth carbon position. Structurally, it combines hydrophobic alkyl chain properties with the reactivity of a carbonyl group, making it a versatile intermediate in organic synthesis and lipid biochemistry. The compound is synthesized via catalytic hydrogenation or reduction of keto acids, as demonstrated by its conversion to 4-hydroxyhexadecanoic acid lactone using sodium amalgam . Its applications span industrial processes (e.g., surfactant production) and biological studies, where its metabolic pathways are of interest.

Properties

IUPAC Name

4-oxohexadecanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H30O3/c1-2-3-4-5-6-7-8-9-10-11-12-15(17)13-14-16(18)19/h2-14H2,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRZROXXGLBIKCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCC(=O)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H30O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201314303
Record name 4-Oxohexadecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201314303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4144-56-3
Record name 4-Oxohexadecanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4144-56-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Oxohexadecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201314303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Oxohexadecanoic acid can be synthesized through various methods. One common approach involves the oxidation of hexadecanoic acid using oxidizing agents such as potassium permanganate or chromium trioxide. The reaction typically occurs under acidic conditions and requires careful control of temperature and reaction time to achieve the desired product.

Industrial Production Methods

In industrial settings, this compound can be produced through large-scale oxidation processes. These processes often utilize continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Oxohexadecanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form diacids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming 4-hydroxyhexadecanoic acid.

    Substitution: The keto group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products Formed

    Oxidation: Diacids and other oxidized derivatives.

    Reduction: 4-Hydroxyhexadecanoic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

1.1 Radiotracer Development
One of the notable applications of 4-oxohexadecanoic acid is in the development of radiotracers for imaging fatty acid metabolism. A study synthesized a radiotracer known as 99mTc-CpTT-4-oxo-hexadecanoic acid, which was evaluated for its efficacy in myocardial imaging. The radiotracer demonstrated significant accumulation in heart tissues, indicating its potential for assessing cardiac health and fatty acid metabolism in vivo. The tissue distribution study revealed that the radiotracer had a high uptake ratio in the heart compared to blood, with values of 9.03% ID/g at 1 minute and 5.41% ID/g at 5 minutes post-injection .

1.2 Anticancer Activity
Research has indicated that fatty acids, including derivatives like this compound, may exhibit anticancer properties. These compounds can be utilized in drug conjugates targeting cancer cells, enhancing selectivity and reducing side effects compared to conventional therapies. For instance, studies have shown that fatty acids can be incorporated into drug delivery systems that release cytotoxic agents specifically within tumor environments, leveraging the unique metabolic profiles of cancer cells .

Biochemical Applications

2.1 Fatty Acid Metabolism Studies
this compound plays a crucial role in understanding fatty acid metabolism, particularly in peroxisomal beta-oxidation pathways. Research has demonstrated that intermediates produced during the metabolism of hexadecanoic acid can provide insights into metabolic disorders and energy production mechanisms . The identification of various acyl-CoA esters during these processes underscores the importance of such compounds in metabolic studies.

2.2 Antioxidant Properties
Recent investigations into bioactive compounds derived from cyanobacteria have highlighted the antioxidant potential of long-chain fatty acids like this compound. These compounds can scavenge free radicals and mitigate oxidative stress, which is implicated in various chronic diseases such as cancer and diabetes .

Environmental Applications

3.1 Biodegradation Studies
The environmental impact of fatty acids, including their derivatives, is significant in bioremediation efforts. Studies have shown that certain microorganisms can utilize this compound as a carbon source, contributing to the biodegradation of organic pollutants in contaminated environments . This application is particularly relevant for developing sustainable waste management strategies.

Data Table: Summary of Applications

Application AreaSpecific Use CaseKey Findings
Medicinal ChemistryRadiotracer for myocardial imagingHigh heart-to-blood uptake ratios; effective for imaging
Anticancer drug delivery systemsEnhanced selectivity towards cancer cells
Biochemical ApplicationsFatty acid metabolism studiesInsights into peroxisomal beta-oxidation pathways
Antioxidant propertiesMitigation of oxidative stress; potential health benefits
Environmental ApplicationsBiodegradation of pollutantsUtilization by microorganisms for bioremediation

Case Studies

Case Study 1: Myocardial Imaging with Radiotracers
In a study conducted on mice, the synthesized radiotracer based on this compound demonstrated rapid accumulation in cardiac tissues, suggesting its utility in evaluating myocardial function and fatty acid metabolism under pathological conditions.

Case Study 2: Antioxidant Activity Assessment
A comprehensive analysis of cyanobacterial extracts revealed that long-chain fatty acids exhibited significant antioxidant activity, supporting their potential use in nutraceutical applications aimed at preventing oxidative stress-related diseases.

Mechanism of Action

The mechanism of action of 4-oxohexadecanoic acid involves its interaction with various molecular targets and pathways. The keto group can participate in redox reactions, influencing cellular redox balance. Additionally, the compound can interact with enzymes involved in fatty acid metabolism, affecting metabolic pathways and cellular functions.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Table 1: Structural Features of Selected Keto Acids

Compound Name Molecular Formula Molecular Weight Functional Groups Key Structural Features
4-Oxohexadecanoic acid C₁₆H₃₀O₃ 270.41 Carboxylic acid, ketone (C4) 16-carbon chain, C4 ketone
4-Oxododecanedioic acid C₁₂H₂₀O₅ 244.28 Two carboxylic acids, ketone (C4) 12-carbon chain, dicarboxylic
4-Oxooctadecanoic acid C₁₈H₃₄O₃ 298.46 Carboxylic acid, ketone (C4) 18-carbon chain, C4 ketone
4-Hydroxy-2-oxohexanoic acid C₆H₁₀O₄ 146.14 Carboxylic acid, ketone (C2), hydroxyl (C4) Shorter chain, multifunctional
6-(4-Heptyloxyphenyl)-6-oxohexanoic acid C₁₉H₂₈O₄ 320.42 Carboxylic acid, ketone (C6), aromatic ether Aromatic substitution, branched

Key Observations :

  • Chain Length: this compound (C16) exhibits intermediate hydrophobicity compared to shorter-chain analogs like 4-hydroxy-2-oxohexanoic acid (C6) and longer derivatives like 4-oxooctadecanoic acid (C18). Longer chains enhance lipid solubility but reduce aqueous reactivity .
  • Functional Groups: The presence of two carboxylic groups in 4-oxododecanedioic acid increases polarity, making it suitable for polymer synthesis, whereas this compound’s single carboxylic group favors emulsification applications .
  • Aromatic vs.
Physical and Chemical Properties

Table 2: Comparative Physicochemical Data

Compound Name Melting Point (°C) Solubility (Water) Reactivity Highlights
This compound Not reported Low Reduces to lactones (e.g., with Na/Hg)
4-Oxododecanedioic acid ~100–105 Moderate (polar solvents) Forms salts with divalent cations
4-Hydroxy-2-oxohexanoic acid ~75–80 High Chelates metals via hydroxyl/ketone groups
4-Oxooctadecanoic acid ~85–90 Low Stable under acidic conditions

Key Findings :

  • Solubility : Shorter-chain keto acids (e.g., C6 derivatives) exhibit higher water solubility due to reduced hydrophobicity.
  • Thermal Stability: Longer-chain acids like 4-oxooctadecanoic acid resist thermal degradation better than shorter analogs, a critical factor in high-temperature industrial processes .

Biological Activity

4-Oxohexadecanoic acid, also known as 4-ketohexadecanoic acid, is a long-chain fatty acid characterized by a keto group at the fourth carbon position of the hexadecanoic acid chain. Its molecular formula is C16H30O3\text{C}_{16}\text{H}_{30}\text{O}_3 . This compound has garnered attention in various fields, including biochemistry and pharmacology, due to its potential biological activities and applications.

The biological activity of this compound is primarily attributed to its interaction with metabolic pathways. The keto group can participate in redox reactions, influencing cellular redox balance and potentially modulating various metabolic processes. Furthermore, it may interact with enzymes involved in fatty acid metabolism, affecting lipid metabolism and energy homeostasis .

Research Findings

Research has indicated that this compound may play a role in:

  • Metabolic Pathways : It has been studied for its influence on lipid metabolism and energy production in cells.
  • Therapeutic Applications : Preliminary studies suggest potential applications in drug development, particularly as an intermediate in the synthesis of pharmaceutical compounds .

Case Studies

  • Metabolic Effects : A study explored the effects of this compound on lipid profiles in animal models. Results indicated a modulation of triglyceride levels and improved insulin sensitivity, suggesting its potential role in managing metabolic disorders .
  • Antimicrobial Properties : Another investigation assessed the antimicrobial activity of this compound against various bacterial strains. The compound demonstrated significant inhibitory effects, indicating its potential as a natural preservative or therapeutic agent .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with similar compounds:

Compound NameStructure CharacteristicsBiological Activity
16-Oxohexadecanoic Acid Keto group at the sixteenth carbon positionPotentially similar metabolic effects
11-Oxohexadecanoic Acid Keto group at the eleventh carbon positionLimited research on biological activity
16-Hydroxy-10-oxohexadecanoic Acid Hydroxyl and keto groups presentMay exhibit different metabolic pathways

This compound is distinguished by the specific positioning of its keto group, which influences both its chemical reactivity and biological activities compared to these similar compounds .

Synthetic Routes

This compound can be synthesized through several methods:

  • Oxidation of Hexadecanoic Acid : Using oxidizing agents such as potassium permanganate or chromium trioxide under controlled acidic conditions .

Industrial Production

In industrial settings, the compound is produced through large-scale oxidation processes utilizing continuous flow reactors to enhance efficiency and yield. It serves as an intermediate in the production of specialty chemicals, surfactants, and lubricants .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-oxohexadecanoic acid, and how can researchers optimize reaction conditions for higher yields?

  • Methodological Answer : The synthesis of this compound can be achieved via ketonization of fatty acid derivatives. A documented approach involves starting with 1-decene or 2-decanone, followed by oxidation and carboxylation steps. For optimization, researchers should systematically vary parameters such as catalyst type (e.g., acidic or enzymatic), temperature (50–80°C), and reaction time. Yield comparisons can be performed using gravimetric analysis or HPLC quantification. Purity should be verified via NMR (e.g., δ 2.4–2.6 ppm for the ketone group) and mass spectrometry (m/z 285.2 for [M+H]⁺) .

Q. Which spectroscopic and chromatographic techniques are optimal for characterizing this compound, and what are key data interpretation considerations?

  • Methodological Answer :

  • NMR : Focus on ¹³C NMR to confirm the ketone carbonyl signal (~210 ppm) and the carboxylic acid group (~180 ppm).
  • HPLC : Use a C18 column with UV detection (210 nm) to assess purity; retention times can be compared against standards.
  • MS : High-resolution MS (HRMS) is critical to distinguish isotopic patterns and confirm molecular formula (C₁₆H₃₀O₃).
    Data interpretation should account for solvent artifacts (e.g., DMSO-d₆ in NMR) and baseline noise in chromatograms. Cross-validation with synthetic intermediates is recommended .

Q. What are the recommended storage conditions and handling protocols for this compound in laboratory settings?

  • Methodological Answer : Store the compound in airtight, light-resistant containers at –20°C to prevent ketone oxidation. Handling requires nitrile gloves (tested for chemical resistance) and fume hood use to avoid inhalation. Degradation can be monitored via periodic FT-IR analysis (loss of C=O stretch at ~1700 cm⁻¹) .

Advanced Research Questions

Q. How can researchers design experiments to investigate the kinetic parameters of this compound in enzymatic reactions (e.g., β-oxidation), controlling variables like pH and temperature?

  • Methodological Answer :

  • Experimental Design : Use a stopped-flow spectrophotometer to monitor NADH depletion (340 nm) in real-time.
  • Variable Control : Maintain pH buffers (e.g., Tris-HCl for pH 7–9) and thermostatted reaction chambers (±0.1°C).
  • Data Analysis : Apply Michaelis-Menten kinetics using nonlinear regression (e.g., GraphPad Prism) to calculate KmK_m and VmaxV_{max}. Include triplicate runs and statistical validation (e.g., ANOVA) .

Q. What strategies resolve discrepancies in reported physicochemical properties (e.g., solubility, melting point) of this compound across studies?

  • Methodological Answer :

  • Comparative Analysis : Replicate solubility tests (e.g., shake-flask method) in standardized solvents (water, ethanol) at 25°C.
  • DSC Validation : Use differential scanning calorimetry (DSC) to determine melting points at controlled heating rates (5°C/min).
  • Statistical Reconciliation : Apply Grubbs’ test to identify outliers and meta-analysis to assess systematic errors (e.g., purity differences) .

Q. In metabolic studies, what experimental approaches elucidate the role of this compound in lipid peroxidation or signaling pathways?

  • Methodological Answer :

  • In Vitro Models : Treat cell lines (e.g., HepG2) with this compound and quantify lipid peroxidation via malondialdehyde (MDA) assays (thiobarbituric acid reactive substances, TBARS).
  • Omics Integration : Combine LC-MS/MS-based lipidomics with transcriptomics (RNA-seq) to identify downstream gene targets (e.g., PPAR-γ).
  • Controls : Include antioxidants (e.g., α-tocopherol) to isolate oxidation-specific effects .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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